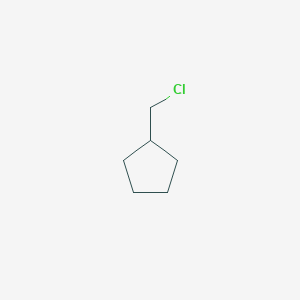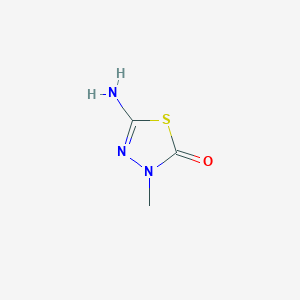![molecular formula C7H5BrN2 B1281521 4-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 69872-17-9](/img/structure/B1281521.png)
4-bromo-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is usually available in solid form .
Synthesis Analysis
The synthesis of substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, has been reported in various studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4-bromo-1H-pyrrolo[2,3-c]pyridine can be represented by the SMILES string BrC1=CN=CC2=C1C=CN2 . The InChI representation is 1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrolo[2,3-c]pyridine is a solid compound . It has a molecular weight of 197.03 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Applications De Recherche Scientifique
Inhibitor of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Scientific Field: Cancer Therapeutics
- Summary of Application: 4-bromo-1H-pyrrolo[2,3-c]pyridine is used in the design of inhibitors for MPS1, a protein kinase crucial for the spindle assembly checkpoint signal. MPS1 is aberrantly overexpressed in many human cancers, making it a significant interest in oncology .
- Methods of Application: The discovery and optimization of potent and selective MPS1 inhibitors were guided by structure-based design and cellular characterization of MPS1 inhibition .
- Results or Outcomes: The chemical tool developed stabilizes an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding. It displays a favorable oral pharmacokinetic profile and shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
Treatment of Diseases of the Nervous and Immune Systems
- Scientific Field: Pharmacology
- Summary of Application: Pyrrolo[3,4-c]pyridine derivatives, which include 4-bromo-1H-pyrrolo[2,3-c]pyridine, have been found to be useful in treating diseases of the nervous and immune systems .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: These compounds have shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Inhibition of Breast Cancer Cell Proliferation
- Scientific Field: Oncology
- Summary of Application: A derivative of 4-bromo-1H-pyrrolo[2,3-c]pyridine has been found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compound significantly inhibited the migration and invasion of 4T1 cells .
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field: Oncology
- Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-bromo-1H-pyrrolo[2,3-c]pyridine, have been used in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field: Endocrinology
- Summary of Application: 4-bromo-1H-pyrrolo[2,3-c]pyridine has been found to be effective in reducing blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The compound may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of Pyrazolo[3,4-b]pyridines
- Scientific Field: Organic Chemistry
- Summary of Application: 1H-pyrazolo[3,4-b]pyridines, which include 1H-pyrrolo[2,3-b]pyridines such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are used in the synthesis of a wide range of compounds. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Substituted pyridines, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, are found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups . Future research may focus on developing such methods and exploring the biological activities of these compounds.
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUWATDXQMWXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500854 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
69872-17-9 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



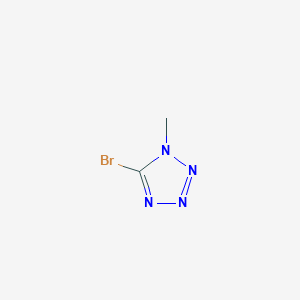

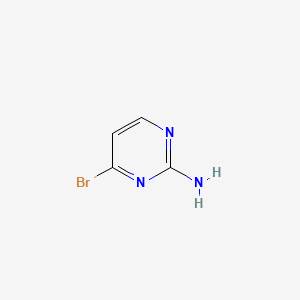

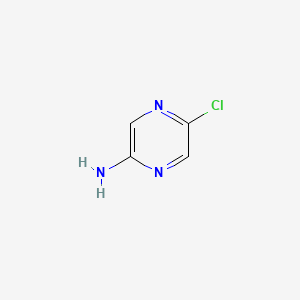
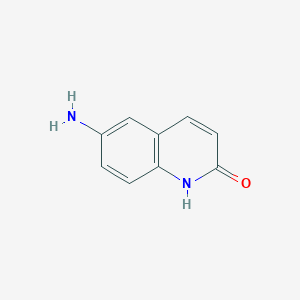

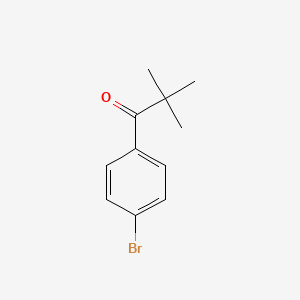
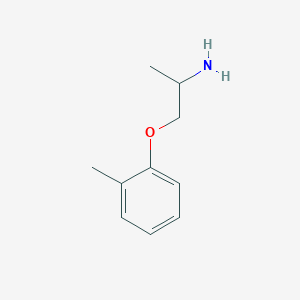
acetic acid](/img/structure/B1281462.png)
acetic acid](/img/structure/B1281463.png)
